molecular formula C20H18BrNO4 B11776763 5-((Benzyloxy)methoxy)-1-(3-bromophenyl)-2-(hydroxymethyl)pyridin-4(1H)-one

5-((Benzyloxy)methoxy)-1-(3-bromophenyl)-2-(hydroxymethyl)pyridin-4(1H)-one

Cat. No.: B11776763
M. Wt: 416.3 g/mol
InChI Key: SNWUQJFHQMEHHL-UHFFFAOYSA-N
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Description

5-((Benzyloxy)methoxy)-1-(3-bromophenyl)-2-(hydroxymethyl)pyridin-4(1H)-one is a complex organic compound that features a pyridinone core substituted with benzyloxy, bromophenyl, and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Benzyloxy)methoxy)-1-(3-bromophenyl)-2-(hydroxymethyl)pyridin-4(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridinone core, followed by the introduction of the benzyloxy, bromophenyl, and hydroxymethyl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-((Benzyloxy)methoxy)-1-(3-bromophenyl)-2-(hydroxymethyl)pyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted pyridinone derivatives.

Scientific Research Applications

5-((Benzyloxy)methoxy)-1-(3-bromophenyl)-2-(hydroxymethyl)pyridin-4(1H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-((Benzyloxy)methoxy)-1-(3-bromophenyl)-2-(hydroxymethyl)pyridin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-((Benzyloxy)methoxy)-1-phenyl-2-(hydroxymethyl)pyridin-4(1H)-one
  • 5-((Benzyloxy)methoxy)-1-(3-chlorophenyl)-2-(hydroxymethyl)pyridin-4(1H)-one
  • 5-((Benzyloxy)methoxy)-1-(3-fluorophenyl)-2-(hydroxymethyl)pyridin-4(1H)-one

Uniqueness

The presence of the bromophenyl group in 5-((Benzyloxy)methoxy)-1-(3-bromophenyl)-2-(hydroxymethyl)pyridin-4(1H)-one distinguishes it from similar compounds. This substitution can influence the compound’s reactivity, biological activity, and physical properties, making it unique for specific applications.

Properties

Molecular Formula

C20H18BrNO4

Molecular Weight

416.3 g/mol

IUPAC Name

1-(3-bromophenyl)-2-(hydroxymethyl)-5-(phenylmethoxymethoxy)pyridin-4-one

InChI

InChI=1S/C20H18BrNO4/c21-16-7-4-8-17(9-16)22-11-20(19(24)10-18(22)12-23)26-14-25-13-15-5-2-1-3-6-15/h1-11,23H,12-14H2

InChI Key

SNWUQJFHQMEHHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCOC2=CN(C(=CC2=O)CO)C3=CC(=CC=C3)Br

Origin of Product

United States

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